6-Bromo-2-chloro-8-methoxyquinazoline physical and chemical properties
6-Bromo-2-chloro-8-methoxyquinazoline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a reactive chloro group at the 2-position, a bromo substituent for further functionalization at the 6-position, and an electron-donating methoxy group at the 8-position—makes it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications.
Core Molecular Attributes
6-Bromo-2-chloro-8-methoxyquinazoline, identified by the CAS Number 953039-14-0, is a substituted quinazoline derivative. The quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[1] The substituents on this particular derivative offer multiple avenues for chemical modification, rendering it a versatile intermediate in synthetic chemistry.
Structural and Physicochemical Properties
A summary of the key physical and chemical properties of 6-Bromo-2-chloro-8-methoxyquinazoline is presented in the table below. While experimentally determined data for some properties are not widely published, analogous compounds provide insightful predictions.[2]
| Property | Value | Source |
| CAS Number | 953039-14-0 | [3] |
| Molecular Formula | C₉H₆BrClN₂O | [3] |
| Molecular Weight | 273.51 g/mol | [3] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not explicitly available. Analogous brominated quinolinones exhibit high melting points.[2] | - |
| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).[2] | - |
| Storage | 2-8°C, Sealed, Inert Gas | [3] |
Molecular Structure Visualization:
Caption: 2D structure of 6-Bromo-2-chloro-8-methoxyquinazoline.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-Bromo-2-chloro-8-methoxyquinazoline.
Step 1: Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one (Precursor)
The synthesis of the quinazolinone precursor likely starts from a suitably substituted anthranilic acid, followed by cyclization. An alternative approach involves the bromination of a pre-formed 8-methoxyquinolin-2(1H)-one.
Illustrative Protocol (adapted from analogous syntheses): [2][6]
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Starting Material: 2-Amino-3-methoxybenzoic acid.
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Cyclization: React the anthranilic acid derivative with a suitable one-carbon source, such as formamide or urea, under heating to form the quinazolinone ring.
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Bromination: The resulting 8-methoxyquinazolin-2(1H)-one is then regioselectively brominated at the 6-position. A common method for this transformation is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[2]
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Work-up and Purification: The reaction mixture is typically worked up by quenching with water, followed by filtration to collect the solid product. Purification can be achieved by recrystallization from a suitable solvent.
Step 2: Chlorination to 6-Bromo-2-chloro-8-methoxyquinazoline
The conversion of the 2-quinazolinone to the 2-chloroquinazoline is a standard transformation in heterocyclic chemistry.
Experimental Protocol (adapted from analogous syntheses): [4][5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-8-methoxyquinazolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 6-Bromo-2-chloro-8-methoxyquinazoline is largely dictated by the electrophilic nature of the chloro-substituted pyrimidine ring and the potential for cross-coupling reactions at the bromo-substituted benzene ring.
Nucleophilic Aromatic Substitution at the 2-Position
The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery programs. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the 2-position towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.
Role in Drug Discovery
The quinazoline scaffold is a key component of several approved drugs, particularly in oncology. The ability to functionalize 6-Bromo-2-chloro-8-methoxyquinazoline at two distinct positions allows for the generation of a diverse library of compounds for screening against various biological targets, such as protein kinases.[1] The methoxy group at the 8-position can also influence the compound's pharmacokinetic properties and binding interactions with target proteins.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and a singlet for the methoxy group protons. The aromatic region would likely display a set of coupled signals corresponding to the protons at the 5- and 7-positions, and a singlet for the proton at the 4-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents. The carbon bearing the chlorine atom (C-2) and the carbons of the quinazoline core would appear in the aromatic region, while the methoxy carbon would resonate in the upfield region.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ). A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-2-chloro-8-methoxyquinazoline.
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Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]
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Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.[3]
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Conclusion
6-Bromo-2-chloro-8-methoxyquinazoline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for the synthesis of a wide array of novel compounds with the potential for diverse biological activities. This guide provides a foundational understanding of its properties, a proposed synthetic strategy, and key safety considerations to aid researchers in their scientific endeavors. Further experimental validation of its physical and spectral properties will be invaluable to the scientific community.
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Darou, 32(1), 1-17. [Link]
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Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Journal of reports in pharmaceutical sciences, 8(2), 245–251. [Link]
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- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
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Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Retrieved from [Link]
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